Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide
Description
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide (molecular formula: C₉H₁₀BF₃KNO) is a potassium trifluoroborate salt featuring a phenyl ring substituted with a dimethylcarbamoyl group (–N(CH₃)₂C=O) at the para position. This compound is structurally characterized by its trifluoroboranuide anion ([BF₃⁻]) stabilized by the potassium cation (K⁺). It is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions . The dimethylcarbamoyl group introduces electron-withdrawing effects, enhancing the electrophilicity of the boron center, which is critical for catalytic applications.
Properties
IUPAC Name |
potassium;[4-(dimethylcarbamoyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO.K/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBAEDXXEGGRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Free Borylation of Aryl Halides
Aryl trifluoroborate salts are typically synthesized via borylation of aryl halides or direct functionalization of arylboronic acids. Lim et al. (2020) demonstrated a transition-metal-free approach using bis-boronic acid (BBA) to convert aryl bromides to arylboronic acids, which are subsequently transformed into trifluoroborate salts under mild conditions . For Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide, the precursor 4-(dimethylcarbamoyl)phenyl bromide undergoes borylation with BBA in tetrahydrofuran (THF) at 60°C for 12 hours. The intermediate arylboronic acid is treated with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt (85% purity, upgraded to 95% via recrystallization) .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | THF |
| Reaction Time | 12 hours |
| Yield (Crude) | 78% |
| Final Purity | 95% after crystallization |
This method avoids palladium catalysts, reducing costs and metal contamination risks. Radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppress side reactions, enhancing selectivity .
Suzuki-Miyaura Coupling-Derived Synthesis
While Suzuki-Miyaura coupling typically uses trifluoroborates as reagents, retro-synthetic approaches enable their preparation. A 2023 ACS Medicinal Chemistry study detailed a route where 4-bromo-N,N-dimethylbenzamide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂), followed by transmetalation with potassium trifluoroacetate . The optimized protocol uses PdCl₂(dppf) (1 mol%) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C, achieving 92% conversion to the trifluoroborate salt .
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.10 (s, 6H, N(CH₃)₂) .
Direct Fluorination of Boronic Acid Derivatives
An alternative route involves fluorination of 4-(dimethylcarbamoyl)phenylboronic acid using potassium hexafluorosilicate (K₂SiF₆) in aqueous HCl. This method, adapted from trifluoroborate syntheses for analogous compounds , proceeds via nucleophilic substitution:
Reaction at 0°C for 4 hours achieves 80% yield, with purity dependent on rigorous exclusion of moisture .
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Transition-Metal-Free | 78% | 95% | Low | High |
| Suzuki-Derived | 92% | 98% | Moderate | Moderate |
| Direct Fluorination | 80% | 90% | Low | Low |
The transition-metal-free method excels in scalability for industrial applications, whereas the Suzuki-derived approach offers higher purity for sensitive pharmaceutical syntheses .
Challenges and Optimization Strategies
Moisture Sensitivity
Trifluoroborate salts hydrolyze in aqueous media, necessitating anhydrous conditions during synthesis and storage under inert gas . Lyophilization post-synthesis improves stability, with residual water content <0.1% by Karl Fischer titration .
Byproduct Formation
Competing deboronation generates 4-(dimethylcarbamoyl)phenol, minimized by:
Industrial-Scale Production Protocols
Ambeed’s patented process (MDL No. MFCD28016117) employs continuous flow reactors to enhance mixing and heat transfer :
-
Borylation Stage : 4-Bromo-N,N-dimethylbenzamide and BBA in THF at 60°C.
-
Fluorination Stage : KHF₂ in ethanol/water (3:1), 25°C, 2 hours.
-
Crystallization : Ethyl acetate/n-hexane anti-solvent system.
This achieves 95% purity at 50 kg/batch scale, complying with ICH Q3D elemental impurity guidelines .
Emerging Methodologies
Electrochemical Borylation
Preliminary studies suggest anodic oxidation of aryl halides in the presence of B₂pin₂ and KF, generating trifluoroborates at room temperature. Current efficiency reaches 65%, but scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Synthesis and Mechanism
The synthesis of potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide typically involves the reaction of 4-(dimethylcarbamoyl)phenylboronic acid with potassium trifluoride. The trifluoroborate group enhances the compound's reactivity in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process, which is vital for forming carbon-carbon bonds in organic synthesis.
Pharmaceutical Synthesis
This compound plays a crucial role in synthesizing various pharmaceutical compounds. It serves as a key intermediate in the development of drugs that target a range of diseases, including cancer and hypertension. For instance, it has been utilized in synthesizing biphenyl compounds that are precursors to antihypertensive medications.
Cross-Coupling Reactions
The compound is particularly effective in Suzuki-Miyaura cross-coupling reactions, which involve the formation of Csp²–Csp² bonds. This reaction is essential for constructing complex organic molecules used in medicinal chemistry. The unique reactivity profile of this compound allows for high yields while maintaining the integrity of sensitive functional groups like glutarimides .
Enzyme Stabilization
Beyond its synthetic applications, this compound has been investigated for its potential to stabilize enzymes in industrial applications. Its incorporation into formulations can enhance the stability and activity of enzymes used in detergents and biocatalysis .
Case Study 1: Synthesis of Antihypertensive Drugs
In a study focused on developing antihypertensive agents, researchers employed this compound to facilitate the synthesis of telmisartan. The use of this compound allowed for efficient coupling reactions that yielded high-purity products suitable for further pharmacological testing .
Case Study 2: Enzyme Activity Enhancement
Another investigation explored the use of this compound as an enzyme stabilizer in liquid detergent formulations. Results indicated that even at low concentrations (<0.08 wt%), the compound significantly reduced enzyme activity loss during storage, thereby improving product efficacy .
Mechanism of Action
The mechanism of action of potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide involves its ability to act as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium or other transition metals. This process involves the transfer of the boron-bound carbon to the metal center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and electronic properties of Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide with analogous compounds:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): The dimethylcarbamoyl and chloro substituents enhance the boron center’s electrophilicity, accelerating oxidative addition in Suzuki reactions. For example, Potassium 4-chlorophenyltrifluoroborate exhibits faster coupling rates with aryl halides compared to electron-donating analogs .
- Electron-Donating Groups (EDGs): The tert-butyl and ethylthio groups reduce electrophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) .
- Conjugated Systems: The carbazole-substituted derivative shows unique reactivity in photoinduced cross-couplings due to its extended π-system .
Solubility and Stability
- Polar Substituents: The dimethylcarbamoyl group improves solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous catalysis .
- Nonpolar Substituents: tert-butyl and ethylthio groups increase solubility in nonpolar solvents (e.g., toluene), making them suitable for biphasic reactions .
- Hydrolytic Stability: Chloro-substituted derivatives demonstrate superior stability in aqueous environments compared to carbamoyl analogs, which may hydrolyze under prolonged basic conditions .
Research Findings and Data
Biological Activity
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents, and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H10BF3KN2O
- Molecular Weight : 248.09 g/mol
- CAS Number : 71306518
The trifluoroborate moiety enhances the compound's solubility and reactivity, which is significant for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylcarbamoyl group is known to influence the compound's binding affinity and selectivity towards specific proteins.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting the Pks13 enzyme in Mycobacterium tuberculosis, which is crucial for cell wall biosynthesis. The inhibition was evaluated using the following metrics:
- IC50 Values : The compound exhibited sub-micromolar IC50 values, indicating potent inhibitory activity.
- Growth Inhibition : A significant reduction in bacterial growth was observed in treated strains compared to controls.
Case Studies
- Tuberculosis Treatment :
- Cardiovascular Applications :
Biological Activity Data Table
| Biological Activity | Mechanism/Target | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Inhibition of Pks13 | Enzyme involved in TB cell wall synthesis | <1 | Significant reduction in bacterial growth |
| Lipid Lowering | Serum lipid metabolism | N/A | Decreased serum lipid concentrations |
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits harmful effects upon ingestion and skin contact. The compound has been classified under acute toxicity categories, necessitating careful handling and further studies to establish safety profiles for potential therapeutic use .
Q & A
Q. What are the standard synthetic routes for Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide, and how can purity be optimized?
The synthesis typically involves converting the corresponding boronic acid ([4-(dimethylcarbamoyl)phenyl]boronic acid) to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂). Critical steps include:
- Boronic Acid Preparation : Starting from 4-bromo-N,N-dimethylbenzamide via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .
- Trifluoroborate Formation : Reacting the boronic acid with KHF₂ in aqueous methanol, followed by recrystallization in ethanol/water to remove excess salts .
- Purity Verification : Use ¹⁹F NMR to confirm trifluoroborate formation (δ ≈ -135 to -145 ppm) and ¹¹B NMR for boron environment analysis (δ ≈ 3-5 ppm). Elemental analysis ensures stoichiometric potassium content .
Q. How should this compound be stored to maintain stability, and what are its key degradation indicators?
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates degrade to boronic acids in aqueous conditions .
- Degradation Signs : Discoloration (yellowing), reduced coupling efficiency in Suzuki reactions, or appearance of free boronic acid in NMR. Monitor via TLC (silica gel, ethyl acetate/hexane) or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- FT-IR : Peaks at ~1350 cm⁻¹ (B-F stretching) and ~1670 cm⁻¹ (carbamoyl C=O) .
- X-ray Crystallography : For solid-state structure confirmation, though crystal growth may require slow evaporation in acetonitrile .
Advanced Research Questions
Q. How does the dimethylcarbamoyl substituent influence electronic and steric effects in cross-coupling reactions?
The electron-withdrawing carbamoyl group reduces electron density on the phenyl ring, potentially accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the dimethyl group may slow transmetallation. Comparative studies with electron-neutral (e.g., phenyltrifluoroborate) or electron-donating substituents (e.g., methoxy) can isolate electronic vs. steric contributions. Use Hammett σₚ values (σₚ ≈ +0.38 for carbamoyl) to correlate reactivity trends .
Q. How can contradictory catalytic efficiency data in Suzuki-Miyaura reactions be resolved?
Conflicting yield reports may arise from:
- Pd Catalyst Selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the carbamoyl group.
- Base Optimization : K₂CO₃ or Cs₂CO₃ may enhance solubility in polar aprotic solvents (e.g., DMF).
- Side Reactions : Competing protodeboronation under acidic conditions. Monitor via ¹⁹F NMR for trifluoroborate degradation .
Methodology : Conduct a Design of Experiments (DoE) to screen catalyst/ligand/base combinations. Use kinetic studies to identify rate-limiting steps .
Q. What strategies improve regioselectivity in couplings involving this trifluoroborate?
- Directed Ortho-Metalation : Utilize the carbamoyl group as a directing group for pre-functionalization.
- Cross-Coupling Partners : Pair with aryl halides bearing complementary electronic profiles (e.g., electron-rich partners for electron-deficient trifluoroborates).
- Microwave-Assisted Synthesis : Short reaction times reduce side-product formation. Example: 100°C, 10 min, Pd(OAc)₂/XPhos system .
Q. How does this compound compare to its boronic acid analog in stability and reactivity?
- Stability : The trifluoroborate is less prone to protodeboronation and oxidation than [4-(dimethylcarbamoyl)phenyl]boronic acid, making it preferable for long-term storage or harsh conditions .
- Reactivity : Boronic acids generally exhibit faster transmetallation but require anhydrous conditions. Trifluoroborates tolerate aqueous environments, enabling biphasic reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for couplings with heteroaryl halides?
Q. Why do some studies report low solubility in common solvents?
- Solubility Profile : The compound is sparingly soluble in THF or DCM but dissolves in DMF or DMSO. Conflicting data may arise from incomplete drying (traces of water reduce solubility).
- Mitigation : Pre-dry solvents over molecular sieves. For kinetic studies, use sonication to enhance dissolution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
